molecular formula C9H11BrO2 B6357725 1-Bromo-2-(methoxymethoxy)-4-methylbenzene CAS No. 2109430-19-3

1-Bromo-2-(methoxymethoxy)-4-methylbenzene

Cat. No.: B6357725
CAS No.: 2109430-19-3
M. Wt: 231.09 g/mol
InChI Key: BCVOTTXMFDUWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(methoxymethoxy)-4-methylbenzene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxymethoxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(methoxymethoxy)-4-methylbenzene typically involves the bromination of 2-(methoxymethoxy)-4-methylbenzene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(methoxymethoxy)-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 2-(methoxymethoxy)-4-methylbenzene.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: 2-(Methoxymethoxy)-4-methylphenol, 2-(Methoxymethoxy)-4-methylbenzonitrile.

    Oxidation: 2-(Methoxymethoxy)-4-methylbenzaldehyde, 2-(Methoxymethoxy)-4-methylbenzoic acid.

    Reduction: 2-(Methoxymethoxy)-4-methylbenzene.

Scientific Research Applications

1-Bromo-2-(methoxymethoxy)-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of brominated aromatic compounds on biological systems.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates with antimicrobial or anticancer properties.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(methoxymethoxy)-4-methylbenzene involves its interaction with various molecular targets and pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxymethoxy group can undergo nucleophilic attack. These interactions can lead to the formation of reactive intermediates that further react to form the final products.

Comparison with Similar Compounds

    1-Bromo-2-methoxybenzene: Similar structure but lacks the methoxymethoxy group.

    2-Bromo-4-methylphenol: Similar structure but has a hydroxyl group instead of the methoxymethoxy group.

    1-Bromo-4-methylbenzene: Similar structure but lacks the methoxymethoxy group.

Uniqueness: 1-Bromo-2-(methoxymethoxy)-4-methylbenzene is unique due to the presence of both a bromine atom and a methoxymethoxy group on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

1-bromo-2-(methoxymethoxy)-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-7-3-4-8(10)9(5-7)12-6-11-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVOTTXMFDUWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.